

Application Notes and Protocols for N-(2,3-dimethylphenyl)-4-methylbenzamide

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Compound of Interest

Compound Name: *N*-(2,3-dimethylphenyl)-4-methylbenzamide

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These application notes provide a detailed experimental protocol for the synthesis and characterization of **N-(2,3-dimethylphenyl)-4-methylbenzamide**, alongside a summary of its known physicochemical properties. The potential biological significance of this compound is discussed in the context of the broader class of N-aryl amides.

Physicochemical and Crystallographic Data

N-(2,3-dimethylphenyl)-4-methylbenzamide (C₁₆H₁₇NO) is a crystalline solid.^[1] Its structure and properties have been characterized by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in Table 1.

Parameter	Value
Molecular Formula	C ₁₆ H ₁₇ NO
Molecular Weight	239.31 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.1723 (3)
b (Å)	19.3923 (7)
c (Å)	9.3170 (3)
β (°)	111.781 (4)
Volume (Å ³)	1371.14 (9)
Z	4
Calculated Density (g/cm ³)	1.160
Crystal Size (mm ³)	0.30 x 0.25 x 0.20
Refinement Details	
R-factor	0.042
wR-factor	0.126
Goodness-of-fit (S)	0.93

Table 1: Crystallographic data for **N-(2,3-dimethylphenyl)-4-methylbenzamide**.[\[1\]](#)

Experimental Protocols

Synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide

This protocol is based on the method described by Gowda et al. (2003), as cited in the crystallographic study by Rodrigues et al. (2011).[\[1\]](#)

Materials:

- 4-methylbenzoyl chloride
- 2,3-dimethylaniline
- Anhydrous diethyl ether (or a similar aprotic solvent)
- Triethylamine (or another suitable base)
- 5% Hydrochloric acid solution
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Ethanol
- Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous diethyl ether. Add triethylamine (1.1 equivalents) to the solution.
- **Addition of Acylating Agent:** While stirring the solution at 0°C (ice bath), slowly add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous diethyl ether dropwise.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:**

- Filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, 5% NaHCO₃ solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
 - The crude **N-(2,3-dimethylphenyl)-4-methylbenzamide** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Colorless, cuboid-like single crystals can be obtained by slow evaporation from an ethanol solution.[1]

Characterization:

The purity of the synthesized compound should be confirmed by determining its melting point. The structure can be fully characterized using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Synthesis Workflow



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Figure 1: Chemical synthesis workflow for **N-(2,3-dimethylphenyl)-4-methylbenzamide**.

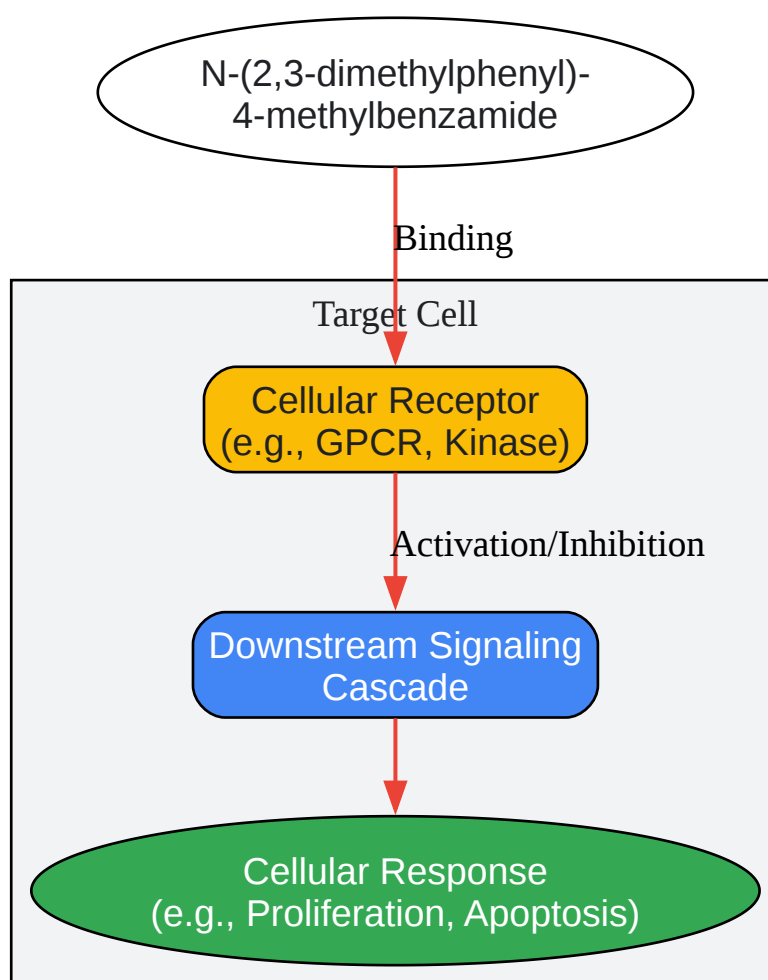
Biological Activity and Potential Signaling Pathways

While specific biological activities for **N-(2,3-dimethylphenyl)-4-methylbenzamide** are not extensively documented, the broader class of N-aryl amides is known for its diverse biological

importance.[1] N-acyl amides, a related class of compounds, are involved in various physiological processes as signaling molecules.[2]

Derivatives of 4-methylbenzamide have been investigated for their potential as anticancer agents, acting as inhibitors of protein kinases. The general structure of N-aryl benzamides is a common motif in pharmacologically active compounds.

Given the structural features of **N-(2,3-dimethylphenyl)-4-methylbenzamide**, it could potentially interact with various biological targets. A generalized potential signaling pathway that N-aryl amides might modulate is depicted below. This is a hypothetical pathway based on the known activities of similar compounds.



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Figure 2: A generalized putative signaling pathway for an N-aryl amide.

Further research is required to elucidate the specific biological targets and mechanisms of action for **N-(2,3-dimethylphenyl)-4-methylbenzamide**. The protocols and data presented here provide a foundation for such investigations in the fields of medicinal chemistry and drug discovery.

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References

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